Functional Group Reactivity: Amine vs. Cyano
The target compound possesses a free 3‑amino group that enables direct, high-yield conjugation to carboxylic acid–containing ligands via amide bond formation, a capability absent in the 3‑cyano comparator E7820. Sigma-Aldrich explicitly markets the amino-functionalized chemotype as a 'DCAF15-recruiting ligand building block' with 'carboxyl reactive' and 'amine' functional group designations, in contrast to E7820 (SML2950) which carries no such reactive handle . The commercial availability of the amino-building block as a pre-validated intermediate reduces synthetic step count by at least one de novo amine introduction step when constructing PROTAC degrader libraries .
| Evidence Dimension | Presence of a conjugation-competent primary aromatic amine handle |
|---|---|
| Target Compound Data | Free 3‑NH2 group; carboxyl-reactive (amine-functionalized building block designation by supplier) |
| Comparator Or Baseline | E7820 (3‑CN analog): nitrile group; no reactive amine handle (designated as 'ligand E7820' only, catalog SML2950) |
| Quantified Difference | Qualitative functional group difference: amine (present) vs. nitrile (absent) dictates orthogonal chemical reactivity. E7820 amine handle = 0; target compound amine handle = 1. |
| Conditions | Supplier product classification and reactivity labeling (Sigma-Aldrich products 925101 vs. SML2950) |
Why This Matters
For researchers synthesizing PROTACs or chemical probes, the presence of a pre-installed primary amine eliminates the need for a de novo synthetic step to introduce a conjugation handle, directly reducing synthesis time, cost, and failure risk.
